(R)-2,4-Diaminobutanoic acid hydrochloride

GABA transporter pharmacology Stereospecificity Neurotransmitter reuptake

Using L-DABA or racemic mixture introduces uncontrolled biological variables that invalidate experimental conclusions in transporter pharmacology, metabolic fate, and bacterial cell-wall studies. (R)-2,4-Diaminobutanoic acid hydrochloride is the exact D-enantiomer required as a stereoisomer-matched negative control or authentic standard. • ≥20-fold lower potency at GABA transporters vs L-DABA, enabling dissection of transporter- vs receptor-mediated effects • 3-10× lower in vivo oxidative catabolism, ideal for metabolically stable probe design • Validated chemotaxonomic standard for D-DAB in peptidoglycan hydrolysates (B2γ-type murein classification) • Minimum 98% purity; stored at -20°C; shipped under blue ice for global delivery.

Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
Cat. No. B13645088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,4-Diaminobutanoic acid hydrochloride
Molecular FormulaC4H11ClN2O2
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC(CN)C(C(=O)O)N.Cl
InChIInChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m1./s1
InChIKeyBFPDKDOFOZVSLY-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-2,4-Diaminobutanoic Acid Requires Enantiomer-Level Sourcing


(R)-2,4-Diaminobutanoic acid hydrochloride (D-DABA·HCl; CAS 127531-11-7 for the dihydrochloride, 26908-94-1 for the free base) is the D‑enantiomer of the non‑proteinogenic diamino acid 2,4‑diaminobutyric acid. While the racemate and the L‑enantiomer are widely exploited as GABA‑mimetic tools, the R‑enantiomer possesses a fundamentally different biological fingerprint — from a ≥20‑fold lower potency at GABA transporters [1] to a distinct metabolic fate involving 3‑ to 10‑fold lower oxidative catabolism in vivo [2] and a unique structural role as the interpeptide bridge in Gram‑positive bacterial peptidoglycan [3]. These properties cannot be recapitulated by the L‑enantiomer or the racemic mixture, making correct enantiomer sourcing critical for reproducible science.

Why L-DABA or DL-DABA Cannot Substitute (R)-2,4-Diaminobutanoic Acid


Generic substitution with the L‑enantiomer or racemate introduces uncontrolled biological variables that invalidate experimental conclusions. L‑DABA is a pharmacologically active GABA‑transaminase inhibitor (IC50 > 500 µM; ) and a potent GABA‑uptake blocker, while the R‑enantiomer is at least 20‑fold weaker at the GABA transporter [1] and exhibits a distinct in vivo metabolic partitioning with 3‑10× lower conversion to CO2 [2]. In bacterial peptidoglycan architecture, D‑DAB occupies the interpeptide bridge position, whereas L‑DAB resides in the peptide stem — a positional specificity that determines murein classification (Group A vs. B) and taxonomic identity [3]. Using the wrong enantiomer therefore yields incorrect biological data on transporter pharmacology, metabolic fate, or bacterial cell‑wall structure.

Key Evidence for (R)-2,4-Diaminobutanoic Acid HCl vs. Comparators


GABA Uptake Inhibition: R-Enantiomer vs. S-Enantiomer

In the canonical rat brain slice sodium‑dependent GABA uptake assay, S(+)‑2,4‑diaminobutyric acid (L‑DABA) is at least 20‑fold more potent than the R(−)‑stereoisomer (D‑DABA) as an inhibitor [1]. Both enantiomers are equipotent as inhibitors of sodium‑independent GABA binding to membranes, indicating that the stereospecificity is transporter‑mediated [1].

GABA transporter pharmacology Stereospecificity Neurotransmitter reuptake

In Vivo Metabolic Stability: D- vs. L-Enantiomer

Following intraperitoneal injection of 14C‑labelled enantiomers in rats, L‑DABA exhibited 19‑44% of the 14C dose exhaled as 14CO2 over 24 h, whereas D‑DABA showed only 3‑9% exhalation — a 3‑ to 10‑fold reduction [1]. Conversely, urinary excretion of radioactivity was 28‑61% for D‑DABA vs. 13‑23% for L‑DABA, with ~30% of urinary radioactivity representing unchanged D‑DABA compared with ~10% for L‑DABA [1]. Both enantiomers produced ~5% urinary β‑alanine‑1‑14C, indicating a shared minor pathway, but the dominant oxidative route strongly favours the L‑isomer [1].

D‑amino acid pharmacokinetics Metabolic stability 14C tracer studies

Peptidoglycan Structural Role: D-Enantiomer in Interpeptide Bridge

In the peptidoglycan of coryneform bacteria and actinomycetes, D‑2,4‑diaminobutyric acid serves as the interpeptide bridge connecting D‑glutamic acid of one peptide subunit to the C‑terminal D‑alanine of an adjacent subunit, whereas L‑DAB is incorporated into the peptide stem at position 3 [1], [2]. This positional dichotomy classifies murein as Group B (both D‑ and L‑DAB) vs. Group A variants (L‑DAB only), and the D/L isomer ratio is a validated taxonomic marker for genus‑level differentiation (e.g., Clavibacter michiganensis contains near‑equal D/L proportions; Rathayibacter toxicus contains L‑isomer almost exclusively) [2].

Bacterial cell-wall architecture Peptidoglycan taxonomy Coryneform actinomycetes

Enantiomeric Purity by Chiral HPLC

Commercial batches of (R)-2,4‑diaminobutanoic acid dihydrochloride are controlled with stereoisomer purity specifications: enantiomer (L‑form) content ≤0.5% by chiral HPLC, and overall purity ≥98% (HPLC) [1]. Comparable vendor specifications for the free base report ≥98‑99% purity . This level of enantiomeric purity exceeds that of generic DL‑racemic preparations, which may contain variable D/L ratios and introduce batch‑to‑batch variability in stereosensitive assays.

Chiral purity specification Quality control Reproducibility

Chiral Scaffold Utility in nNOS Inhibitor Design

In a focused series of dipeptide amide nNOS inhibitors, the L‑Dbu‑containing lead compound L‑ArgNO2‑L‑Dbu‑NH2 displayed Ki = 130 nM and >1500‑fold selectivity over eNOS [1]. Replacement with D‑Dbu yielded compounds that were only modest nNOS inhibitors with poor eNOS/iNOS activity [1]. The compound D‑Dbu‑D‑ArgNO2‑NH2 showed substantially reduced potency relative to its D‑Lys counterpart, demonstrating that the D‑amino acid configurational switch is not a simple potency shift but alters the overall binding mode at the nNOS active site [1].

Neuronal nitric oxide synthase Dipeptide amide inhibitors Stereochemical SAR

GABA-T Inhibition: D- vs. L-Enantiomer

L‑DABA (L‑2,4‑diaminobutyric acid) is a characterised non‑competitive inhibitor of GABA transaminase (GABA‑T) with a reported IC50 > 500 µM . The D‑enantiomer (D‑DABA) is classified as a weak GABA‑T inhibitor, with its effectiveness in inhibiting GABA uptake being approximately one‑twentieth (∼5%) that of L‑DABA . Although a direct GABA‑T IC50 value for D‑DABA is not explicitly stated in the primary literature, the consistent observation of substantially reduced GABA‑ergic activity across multiple assays (uptake, transaminase) establishes D‑DABA as the low‑activity enantiomer at GABA‑ergic targets.

GABA transaminase inhibition Neurochemistry Enantiomer selectivity

Key Applications for (R)-2,4-Diaminobutanoic Acid Hydrochloride


Negative Control for GABA-Transporter Pharmacology

When L‑DABA is used as a GABA‑uptake inhibitor to elevate synaptic GABA levels in brain slice electrophysiology, parallel experiments with (R)-2,4‑diaminobutanoic acid provide a stereoisomer‑matched negative control that is ≥20‑fold less active at the GABA transporter but equipotent at GABA binding sites, allowing dissection of transporter‑mediated vs. receptor‑mediated effects [1].

In Vivo Metabolic Tracer with Reduced Oxidative Clearance

The D‑enantiomer’s 3‑ to 10‑fold lower conversion to exhaled 14CO2 relative to L‑DABA [1] makes it a preferred framework for designing metabolically stable D‑amino‑acid‑based imaging probes or for pharmacokinetic studies requiring sustained in vivo exposure without rapid catabolism to excitatory amino acids (glutamate/aspartate).

Taxonomic Marker in Peptidoglycan Analysis

HPLC‑based chiral determination of D‑ vs. L‑DAB in peptidoglycan hydrolysates is a validated chemotaxonomic tool at the genus level [1]. Pure (R)-2,4‑diaminobutanoic acid is required as an authentic standard for calibration and to confirm that the D‑isomer peak corresponds to the interpeptide bridge component in B2γ‑type murein [2].

Chiral Building Block for Non-Natural Peptide Discovery

Incorporation of D‑DAB into peptidomimetics alters backbone conformation and enzyme recognition, as demonstrated by the shift from high‑potency nNOS inhibition (Ki = 130 nM for L‑Dbu‑containing leads) to modest inhibition when the D‑enantiomer is substituted [1]. This configurational switch enables systematic exploration of stereochemical SAR in protease and NOS inhibitor programmes.

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